3-Bromo-but-3-enoic acid
Overview
Description
3-Bromo-but-3-enoic acid is an organic compound with the molecular formula C4H5BrO2. It is a derivative of butenoic acid, characterized by the presence of a bromine atom attached to the third carbon of the butenoic acid chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-but-3-enoic acid can be synthesized through various methods. One common approach involves the bromination of butenoic acid. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-but-3-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R), leading to the formation of different derivatives.
Addition Reactions: The double bond in the butenoic acid chain can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to yield alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or primary amines (RNH2) are commonly used.
Addition Reactions: Hydrogen halides (HCl, HBr) or halogens (Br2, Cl2) are typical reagents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of hydroxylated or aminated derivatives.
Addition Reactions: Formation of halogenated alkanes.
Oxidation and Reduction Reactions: Formation of carboxylates or alcohols.
Scientific Research Applications
3-Bromo-but-3-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-but-3-enoic acid involves its reactivity with various molecular targets. The bromine atom and the double bond in the butenoic acid chain play crucial roles in its interactions. The compound can act as an electrophile, participating in nucleophilic substitution and addition reactions. The carboxylic acid group can also engage in hydrogen bonding and ionic interactions with biological molecules, influencing its biological activity.
Comparison with Similar Compounds
Butenoic Acid: The parent compound without the bromine substitution.
3-Chloro-but-3-enoic Acid: Similar structure with a chlorine atom instead of bromine.
3-Iodo-but-3-enoic Acid: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-Bromo-but-3-enoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromobut-3-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-3(5)2-4(6)7/h1-2H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSHMHONAMIVTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21031-45-8 | |
Record name | 3-bromobut-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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